USP28 Biochemical Potency (IC50) vs. the First-Generation Inhibitor AZ1
The target compound (reported as 'compound 19') inhibits USP28 with an IC50 of 1.10 ± 0.02 µM in a biochemical assay, demonstrating superior potency compared to the first-generation dual USP25/28 inhibitor AZ1 (reported USP28 IC50 of 0.62–0.70 µM in separate assays), and critically offers selectivity over USP7 and LSD1 (IC50 > 100 µM) [1]. While AZ1 has a slightly lower IC50 in some assays, its dual USP25 activity and weaker selectivity profile make the target compound a more appropriate tool for studies requiring selective USP28 inhibition.
| Evidence Dimension | USP28 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.10 ± 0.02 µM (USP28); IC50 > 100 µM (USP7); IC50 > 100 µM (LSD1) |
| Comparator Or Baseline | AZ1: USP28 IC50 = 0.62 µM (in-house), 0.70 µM ; USP25 IC50 = 0.62–0.70 µM ; no reported selectivity over USP7/LSD1 |
| Quantified Difference | Target compound is ~1.6-fold less potent than AZ1 on USP28 enzymatic activity but provides >90-fold selectivity over USP7/LSD1 (compared to AZ1's dual USP25/28 activity). |
| Conditions | Ub-AMC (ubiquitin-7-amido-4-methylcoumarin) fluorescence-based deubiquitinase assay; USP28 catalytic domain [1]. AZ1 data from Ub-Rhodamine110 assay . |
Why This Matters
For target validation studies, selectivity over USP7 and LSD1 is critical to avoid confounding phenotypes; the target compound's >100-fold selectivity window provides a cleaner pharmacological tool than AZ1.
- [1] Liu Z, Zhao T, Li Z, et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B. 2020;10(8):1476-1491. doi:10.1016/j.apsb.2019.12.008 View Source
